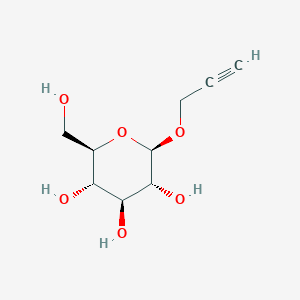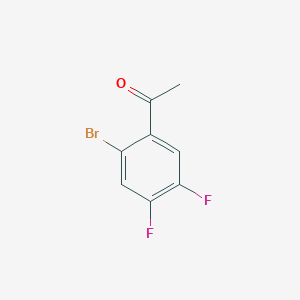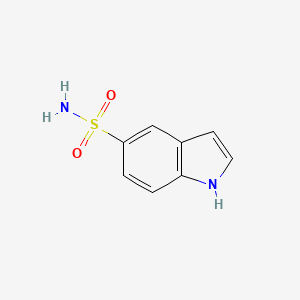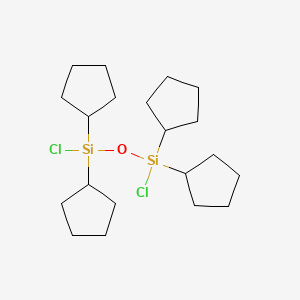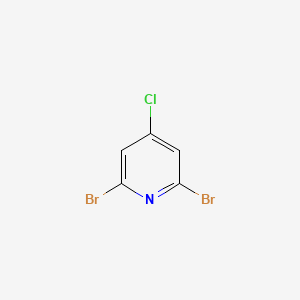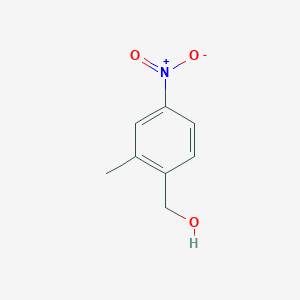
(2-Méthyl-4-nitrophényl)méthanol
Vue d'ensemble
Description
(2-Methyl-4-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-4-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-4-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse des particules atmosphériques
(2-Méthyl-4-nitrophényl)méthanol peut être utilisé comme étalon interne dans la détermination des composés nitro monoaromatiques dans les aérosols atmosphériques. Cette application est cruciale pour la surveillance environnementale et la compréhension des impacts de la qualité de l'air sur la santé humaine .
Caractérisation de la croissance des cristaux
Ce composé peut servir à déterminer la structure et les valeurs des paramètres de la maille élémentaire des cristaux cultivés, tels que les cristaux de 4-méthyl-2-nitroaniline. Ceci est important en science des matériaux pour développer de nouveaux matériaux avec des propriétés spécifiques .
Détermination fluorométrique
Le composé pourrait potentiellement être utilisé dans des méthodes fluorométriques pour la détermination des ions métalliques, tels que Cd2+. Cette application est importante en chimie environnementale pour la détection et la quantification des polluants métalliques .
Étude des effets de solvant
This compound pourrait être impliqué dans des études portant sur les effets des solvants sur les propriétés électroniques et moléculaires des composés apparentés. De telles recherches peuvent éclairer la conception des procédés et produits chimiques .
Recherche en sciences de la vie
Bien que non mentionnés directement, des composés comme This compound pourraient être utilisés dans divers domaines de la recherche en sciences de la vie, y compris la biologie cellulaire, la génomique et la protéomique, fournissant des informations essentielles sur les processus et les systèmes biologiques .
Mécanisme D'action
Target of Action
The primary target of (2-Methyl-4-nitrophenyl)methanol is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a cell-to-cell communication mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
(2-Methyl-4-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .
Biochemical Pathways
By inhibiting PqsD, (2-Methyl-4-nitrophenyl)methanol affects the QS system of Pseudomonas aeruginosa . This system regulates a variety of virulence factors and contributes to biofilm formation, a key reason for bacterial resistance against conventional antibiotics . Disruption of this system can therefore have significant downstream effects on the bacteria’s ability to infect and resist treatment.
Pharmacokinetics
The compound’s effectiveness in inhibiting pqsd suggests that it is able to reach its target in sufficient concentrations .
Result of Action
The inhibition of PqsD by (2-Methyl-4-nitrophenyl)methanol results in disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the production of virulence factors and a decrease in biofilm formation . These molecular and cellular effects can potentially reduce the bacteria’s ability to infect and resist treatment.
Analyse Biochimique
Biochemical Properties
(2-Methyl-4-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with PqsD, a key enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction inhibits the production of these signal molecules, thereby affecting the cell-to-cell communication in the bacteria. The compound’s ability to inhibit PqsD suggests its potential as an anti-biofilm agent, which could be useful in combating bacterial infections .
Cellular Effects
The effects of (2-Methyl-4-nitrophenyl)methanol on various cell types and cellular processes have been studied extensively. In bacterial cells, it has been observed to disrupt quorum sensing, a process that bacteria use to coordinate group behaviors such as biofilm formation By inhibiting the production of signal molecules, (2-Methyl-4-nitrophenyl)methanol can reduce the virulence of pathogenic bacteria and enhance the effectiveness of antibiotics
Molecular Mechanism
At the molecular level, (2-Methyl-4-nitrophenyl)methanol exerts its effects through specific binding interactions with biomolecules. The compound binds tightly to the active site of PqsD, inhibiting its enzymatic activity . This inhibition prevents the synthesis of key signal molecules, thereby disrupting bacterial communication and biofilm formation. The binding interaction is characterized by a tight fit, which enhances the compound’s inhibitory potency
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-4-nitrophenyl)methanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Methyl-4-nitrophenyl)methanol remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Methyl-4-nitrophenyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial communication and biofilm formation without causing significant toxicity . At higher doses, (2-Methyl-4-nitrophenyl)methanol may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-Methyl-4-nitrophenyl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (2-Methyl-4-nitrophenyl)methanol within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, (2-Methyl-4-nitrophenyl)methanol may localize to specific cellular compartments, where it can exert its effects on target biomolecules. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of (2-Methyl-4-nitrophenyl)methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules and increase its inhibitory potency. Understanding the subcellular localization of (2-Methyl-4-nitrophenyl)methanol is essential for optimizing its use in biochemical research and therapeutic applications.
Propriétés
IUPAC Name |
(2-methyl-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWIWNWHAUARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612649 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-15-8 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)

